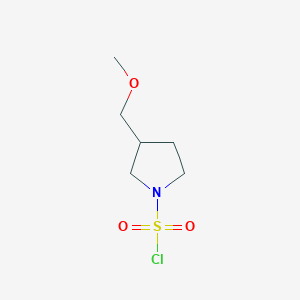![molecular formula C28H26N2O7 B2485892 ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate CAS No. 1005038-54-9](/img/structure/B2485892.png)
ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate is a useful research compound. Its molecular formula is C28H26N2O7 and its molecular weight is 502.523. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Fluorescent Probes for Carbon Dioxide Detection
The synthesis and application of novel fluorescent probes based on the 1,2,5-triphenylpyrrole core, including compounds with tertiary amine moieties, exhibit aggregation-enhanced emission (AEE) features for the detection of low levels of carbon dioxide. These probes offer a selective, fast, and iterative response, with significant fluorescence decrease upon exposure to CO2, highlighting their potential for real-time and quantitative detection in biological and medical applications (Wang et al., 2015).
Bridged 3-Benzazepine Derivatives Synthesis
Research into the synthesis of bridged 3-benzazepine derivatives from ethyl 3,4-dimethoxyphenyl(phenyl)acetate explores their potential as conformationally restricted dopamine analogues. This work contributes to the development of novel pharmacological agents by providing a synthetic pathway for these complex structures (Gentles et al., 1991).
Electropolymerization Studies
Investigations into the electropolymerization of N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole, leading to the synthesis of electropolymerizable compounds, highlight the potential for developing polymer films stable to repetitive cycling. This research opens avenues for creating materials with specific electronic properties (Lengkeek et al., 2010).
Synthesis of Pyrrolo[3,2-D]Isoxazoles
The reaction of 1H-pyrrol-2,3-diones with nitrones, yielding substituted pyrrolo[3,2-d]isoxazoles, demonstrates a method for synthesizing compounds that could have significant applications in medicinal chemistry and materials science (Moroz et al., 2018).
Anti-Juvenile Hormone Agents
Research on ethyl 4-(2-aryloxyhexyloxy)benzoates and their ability to induce precocious metamorphosis in larvae of the silkworm provides insights into the development of novel anti-juvenile hormone agents. These findings could have implications for pest control strategies and understanding hormone regulation in insects (Furuta et al., 2006).
Mecanismo De Acción
Target of Action
The primary targets of Oprea1_687321 are currently unknown. The compound is a new derivative belonging to the “heterostilbene” class
Mode of Action
It has been synthesized as a side product of the Biginelli reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Propiedades
IUPAC Name |
ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O7/c1-4-36-28(33)17-10-12-18(13-11-17)29-26(31)23-24(21-15-14-20(34-2)16-22(21)35-3)30(37-25(23)27(29)32)19-8-6-5-7-9-19/h5-16,23-25H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIWAIRPVICZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=C(C=C(C=C5)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2485812.png)
![3-((2,5-dimethylphenyl)sulfonyl)-N-(2-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2485813.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2485817.png)

![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2485823.png)
![4-[6-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl]morpholine](/img/structure/B2485825.png)



![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B2485829.png)

![N-[[2-(Dimethylamino)pyridin-3-yl]methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2485831.png)
